
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C18H17FN4O5S and its molecular weight is 420.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and structure-activity relationships (SAR) based on a review of diverse literature.
Chemical Structure and Properties
The compound has the following molecular formula:
Its structure includes a dimethylsulfamoyl group, an oxadiazole ring, and a fluorophenoxy acetamide moiety. The compound's IUPAC name is:
5-[4-(dimethylsulfamoyl)phenyl]-N-(2-(4-fluorophenoxy)acetamide) .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole and sulfamoyl groups. For instance, derivatives with similar structures have shown promising activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds suggest that they may serve as effective antibacterial agents.
A study evaluating various N-phenylacetamide derivatives reported that certain compounds exhibited significant antibacterial activity with MIC values ranging from 156.7 µM to 230.5 µM against Xanthomonas oryzae . This suggests that the incorporation of specific functional groups can enhance antibacterial efficacy.
Anti-inflammatory Potential
The anti-inflammatory activity of related compounds has also been investigated. Compounds with similar structural motifs have demonstrated the ability to modulate inflammatory pathways, particularly through the inhibition of NF-κB activation. For example, some derivatives showed an increase in NF-κB activity by 10–15%, indicating a complex interaction between structure and biological response .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the phenyl ring and other substituents significantly affect the biological activity of these compounds. For instance:
- Substituents : Electron-withdrawing groups such as fluorine enhance antibacterial activity.
- Core Structure : The presence of an oxadiazole ring is crucial for maintaining biological activity.
Table 1 summarizes key findings from SAR studies on related compounds.
Compound Structure | Biological Activity | MIC (µM) | Notes |
---|---|---|---|
N-(4-fluorophenyl)-oxadiazole | Antibacterial | 156.7 | Effective against Xanthomonas oryzae |
Dimethylsulfamoyl derivative | Anti-inflammatory | - | Modulates NF-κB activity |
Case Studies
- Antibacterial Efficacy : A study published in 2020 synthesized several N-phenylacetamide derivatives and evaluated their antibacterial efficacy against Xanthomonas species. The findings indicated that certain modifications led to improved potency compared to traditional agents .
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of related compounds, demonstrating their potential in modulating immune responses through NF-κB inhibition .
Eigenschaften
IUPAC Name |
N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O5S/c1-23(2)29(25,26)15-9-3-12(4-10-15)17-21-22-18(28-17)20-16(24)11-27-14-7-5-13(19)6-8-14/h3-10H,11H2,1-2H3,(H,20,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIQJHYAVPOHQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.